molecular formula C13H17N5O4 B012235 Teomorfolin CAS No. 100706-81-8

Teomorfolin

Katalognummer: B012235
CAS-Nummer: 100706-81-8
Molekulargewicht: 307.31 g/mol
InChI-Schlüssel: YFXPYPAVWWDRJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teomorfolin, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Teomorfolin, chemically designated as N-(7'-theophylline acetyl)morpholine, is a novel compound derived from the methylxanthine theophylline. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and anti-inflammatory effects. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that combines features of theophylline with morpholine. This structural modification aims to enhance the therapeutic efficacy of theophylline while potentially reducing its side effects. The compound exhibits a molecular formula of C13_{13}H16_{16}N4_{4}O2_2 and a molecular weight of 252.29 g/mol.

PropertyValue
Molecular FormulaC13_{13}H16_{16}N4_{4}O2_2
Molecular Weight252.29 g/mol
SolubilitySoluble in water
pKaNot specified

This compound exhibits several biological activities primarily attributed to its interaction with adenosine receptors and phosphodiesterase (PDE) inhibition:

  • Adenosine Receptor Antagonism : Similar to theophylline, this compound acts as a non-selective antagonist of adenosine receptors (A1 and A2). This action is crucial for modulating various physiological responses, including inflammation and vasodilation.
  • Phosphodiesterase Inhibition : this compound inhibits phosphodiesterases, which are responsible for the breakdown of cyclic AMP (cAMP). By preventing cAMP degradation, this compound enhances intracellular signaling pathways that promote smooth muscle relaxation and anti-inflammatory effects.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Bronchodilation : The compound has shown potential as a bronchodilator, making it useful in respiratory conditions.
  • Anti-inflammatory Activity : this compound may reduce inflammation through its effects on immune cell function and mediator release.
  • Cardiovascular Benefits : Preliminary studies suggest that this compound can improve erythrocyte flexibility and exhibit anti-aggregant activity on platelets, potentially benefiting cardiovascular health.

Table 2: Summary of Biological Activities

ActivityEffect
BronchodilationRelaxation of airway smooth muscle
Anti-inflammatoryModulation of inflammatory mediators
CardiovascularImproved erythrocyte flexibility; platelet anti-aggregation

Study 1: In Vivo Effects on Lipid Profiles

A study conducted on rats evaluated the effects of this compound on lipid profiles and cardiovascular health. The findings revealed significant improvements in dyslipidemia markers, indicating a potential role in managing cholesterol levels.

Study 2: Platelet Anti-Aggregant Activity

Another investigation focused on the anti-aggregant properties of this compound. Results demonstrated that the compound effectively reduced platelet aggregation in vitro and in vivo, suggesting its utility in preventing thrombosis.

Study 3: Erythrocyte Flexibility

Research highlighted the ability of this compound to enhance erythrocyte flexibility, which is crucial for optimal blood flow and oxygen delivery. Increased flexibility was associated with better microcirculation and reduced risk of vascular complications.

Eigenschaften

CAS-Nummer

100706-81-8

Molekularformel

C13H17N5O4

Molekulargewicht

307.31 g/mol

IUPAC-Name

1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione

InChI

InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3

InChI-Schlüssel

YFXPYPAVWWDRJC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3

Key on ui other cas no.

100706-81-8

Synonyme

N-(7'-theophylline acetyl)morpholine
teomorfolin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.